2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one
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Overview
Description
“2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one” is a chemical compound used in scientific research . It has potential applications in drug development, specifically targeting enzyme inhibition and anti-inflammatory properties. Its unique structure and properties make it an intriguing compound for further exploration.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N3O2 . The InChI code is 1S/C6H9N3O2/c1-2-3-4 (10)8-6 (7)9-5 (3)11/h2H2,1H3, (H4,7,8,9,10,11) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 155.16 . It is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Derivatives
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one serves as a key intermediate in the synthesis of various chemical compounds. For example, ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles react with acetamidine to produce 2-methylpyrimidin-4(3H)-ones and related compounds, demonstrating the versatility of pyrimidin-4(3H)-ones in chemical synthesis (Roberts, Landor, & Bolessa, 1994). Similarly, the compound has been used in a three-component synthesis process to create a range of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Antiviral Activity
A significant application of this compound is in the development of antiviral agents. A study by Holý et al. (2002) explored the antiviral potential of various 6-hydroxypyrimidine derivatives, revealing the compound's relevance in inhibiting the replication of herpes and retroviruses, including HIV (Holý et al., 2002).
Multifunctional Synthesis and Antimicrobial Activity
Gupta et al. (2014) synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemical techniques, indicating the compound's role in environmentally friendly synthesis methods. These compounds showed mild to moderate antimicrobial activity, highlighting another important application in the field of drug development (Gupta, Jain, Madan, & Menghani, 2014).
Tautomerism and Crystallography
The compound also has implications in crystallography and the study of molecular structures. Hall, Bertke, & Swift (2016) examined the tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one, a related compound, shedding light on its behavior in different crystalline forms (Hall, Bertke, & Swift, 2016).
Antioxidant Agents
The compound has also been used in synthesizing novel antioxidant agents. Asha et al. (2009) reported the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which showed promising antioxidant activity (Asha et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h2H2,1H3,(H4,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYTJHETGATKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30201-72-0 |
Source
|
Record name | 2-AMINO-4,6-DIHYDROXY-5-ETHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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